2,4,6-Trimethylbenzoyl fluoride
Description
2,4,6-Trimethylbenzoyl fluoride (C₁₀H₁₁FO) is an acyl fluoride derivative characterized by a benzoyl group substituted with three methyl groups at the 2-, 4-, and 6-positions and a fluoride functional group. Acyl fluorides are typically employed as intermediates in organic synthesis, particularly in fluorination reactions or polymer chemistry, due to their reactivity and stability under specific conditions .
Key inferred properties of 2,4,6-trimethylbenzoyl fluoride include:
- Molecular weight: ~166.19 g/mol (calculated).
- Reactivity: Likely less reactive toward nucleophiles compared to its chloride counterpart but more reactive than esters or amides.
- Stability: Acyl fluorides are generally moisture-sensitive, though steric hindrance from the trimethyl groups may slow hydrolysis .
Properties
CAS No. |
826-66-4 |
|---|---|
Molecular Formula |
C10H11FO |
Molecular Weight |
166.19 g/mol |
IUPAC Name |
2,4,6-trimethylbenzoyl fluoride |
InChI |
InChI=1S/C10H11FO/c1-6-4-7(2)9(10(11)12)8(3)5-6/h4-5H,1-3H3 |
InChI Key |
YNCGQEVEPBUPJQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C(=C1)C)C(=O)F)C |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2,4,6-Trimethylbenzoyl fluoride typically involves the fluorination of 2,4,6-trimethylbenzoyl chloride. One common method is the reaction of 2,4,6-trimethylbenzoyl chloride with a fluorinating agent such as hydrogen fluoride (HF) or a fluoride salt like potassium fluoride (KF) under controlled conditions .
Industrial Production Methods: Industrial production of 2,4,6-Trimethylbenzoyl fluoride often follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and optimized reaction conditions to ensure high yield and purity of the final product. The reaction is typically carried out in specialized reactors that can handle the corrosive nature of fluorinating agents .
Chemical Reactions Analysis
Types of Reactions: 2,4,6-Trimethylbenzoyl fluoride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the fluoride group is replaced by other nucleophiles.
Oxidation and Reduction Reactions: It can be oxidized or reduced under specific conditions to form different products.
Photochemical Reactions: It can undergo photochemical reactions, especially in the presence of light, leading to the formation of radicals
Common Reagents and Conditions:
Nucleophilic Substitution: Common reagents include alkoxides, amines, and thiols.
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed
Major Products Formed:
Substitution Reactions: Products include various substituted benzoyl compounds.
Oxidation Products: These can include carboxylic acids or ketones.
Reduction Products: These typically include alcohols or hydrocarbons
Scientific Research Applications
2,4,6-Trimethylbenzoyl fluoride has a wide range of applications in scientific research:
Biology: It is studied for its potential interactions with biological molecules and its effects on cellular processes.
Medicine: Research is ongoing to explore its potential use in drug development and as a precursor for pharmaceuticals.
Industry: It is used in the production of coatings, adhesives, and other materials that require specific chemical properties
Mechanism of Action
The mechanism of action of 2,4,6-Trimethylbenzoyl fluoride involves its ability to undergo homolytic cleavage upon exposure to light, leading to the formation of reactive radicals. These radicals can initiate polymerization reactions by reacting with monomers to form polymer chains. The compound’s molecular targets include various unsaturated compounds that can participate in radical polymerization .
Comparison with Similar Compounds
Data Table: Comparative Properties of Selected Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
